methyl 4-(methylsulfanyl)-2-nitrobenzoate
Overview
Description
Methyl 4-(methylsulfanyl)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a methylsulfanyl group (-SCH3) attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(methylsulfanyl)-2-nitrobenzoate typically involves the nitration of methyl 4-(methylsulfanyl)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction: Methyl 4-(methylsulfanyl)benzoate is treated with a nitrating mixture (HNO3/H2SO4) at a temperature range of 0-5°C to introduce the nitro group at the 2-position of the benzene ring.
Isolation and Purification: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product, which is further purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylsulfanyl)-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide (-SO) or sulfone (-SO2) using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: H2/Pd-C, SnCl2/HCl
Oxidation: H2O2, m-CPBA
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Reduction: Methyl 4-(methylsulfanyl)-2-aminobenzoate
Oxidation: Methyl 4-(methylsulfinyl)-2-nitrobenzoate, Methyl 4-(methylsulfonyl)-2-nitrobenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 4-(methylsulfanyl)-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(methylsulfanyl)-2-nitrobenzoate and its derivatives depends on the specific chemical reactions they undergo. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with biological targets such as enzymes or receptors. The oxidation of the methylsulfanyl group can result in the formation of reactive intermediates that participate in further chemical reactions.
Comparison with Similar Compounds
Methyl 4-(methylsulfanyl)-2-nitrobenzoate can be compared with other similar compounds such as:
Methyl 4-(methylsulfanyl)benzoate: Lacks the nitro group, making it less reactive in certain chemical transformations.
Methyl 4-(methylsulfonyl)-2-nitrobenzoate: Contains a sulfone group instead of a methylsulfanyl group, leading to different chemical and biological properties.
Methyl 4-(methylsulfinyl)-2-nitrobenzoate:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological studies.
Properties
IUPAC Name |
methyl 4-methylsulfanyl-2-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-14-9(11)7-4-3-6(15-2)5-8(7)10(12)13/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPMTRIZNFHESE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)SC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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